N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, a cyclopropyl group, and an ethylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorophenylsulfonyl chloride by reacting 4-chlorobenzenesulfonyl chloride with a suitable base. This intermediate is then reacted with cyclopropylamine to form the N-cyclopropyl-4-chlorophenylsulfonamide. The final step involves the reaction of this intermediate with ethylglycinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclopropyl and ethylglycinamide moieties may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-16(9-13(17)15-11-5-6-11)20(18,19)12-7-3-10(14)4-8-12/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEZHKMTMLDFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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